molecular formula C18H17ClN2O2 B14224348 2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one CAS No. 828273-76-3

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one

Cat. No.: B14224348
CAS No.: 828273-76-3
M. Wt: 328.8 g/mol
InChI Key: XETTYJDFEHXALZ-UHFFFAOYSA-N
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Description

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one typically involves the reaction of 4-chloroaniline with 2-butoxybenzoyl chloride under basic conditions to form an intermediate. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the final quinazolinone product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring or the substituents attached to it.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxy-3-phenylquinazolin-4(3H)-one
  • 3-(4-Chlorophenyl)quinazolin-4(3H)-one
  • 2-Butoxyquinazolin-4(3H)-one

Uniqueness

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one is unique due to the presence of both the butoxy and chlorophenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications.

Properties

CAS No.

828273-76-3

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

2-butoxy-3-(4-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C18H17ClN2O2/c1-2-3-12-23-18-20-16-7-5-4-6-15(16)17(22)21(18)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3

InChI Key

XETTYJDFEHXALZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

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